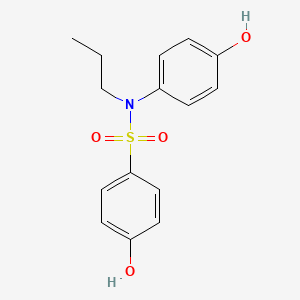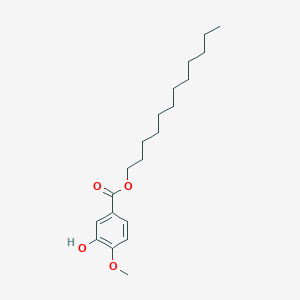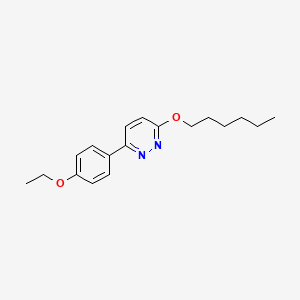
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. This specific compound features an ethoxy group attached to the phenyl ring and a hexyloxy group attached to the pyridazine ring, making it a polysubstituted aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the substituted phenyl and pyridazine rings separately, followed by their coupling. The ethoxy group can be introduced via an electrophilic aromatic substitution reaction using ethyl bromide and a suitable base. The hexyloxy group can be introduced through a nucleophilic substitution reaction using hexanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The reactions are typically carried out in large reactors with continuous monitoring to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl bromide for electrophilic substitution and hexanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenyl)-6-(hexyloxy)pyridazine
- 3-(4-Ethoxyphenyl)-6-(butyloxy)pyridazine
- 3-(4-Ethoxyphenyl)-6-(octyloxy)pyridazine
Uniqueness
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and hexyloxy groups provides a distinct set of properties that can be exploited in various applications.
Propiedades
Número CAS |
650602-97-4 |
|---|---|
Fórmula molecular |
C18H24N2O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-6-hexoxypyridazine |
InChI |
InChI=1S/C18H24N2O2/c1-3-5-6-7-14-22-18-13-12-17(19-20-18)15-8-10-16(11-9-15)21-4-2/h8-13H,3-7,14H2,1-2H3 |
Clave InChI |
PLFPAWDYPWGHCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
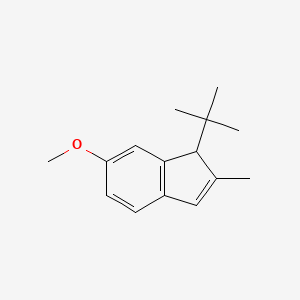

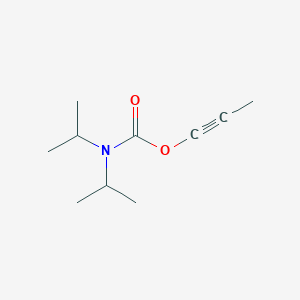

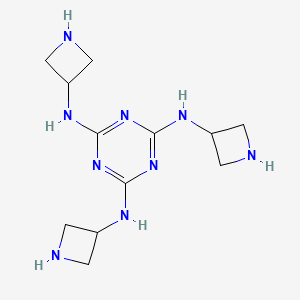

![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)
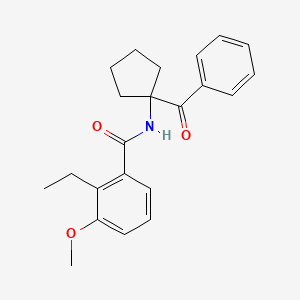

![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
